

Application Notes and Protocols for Endothal-disodium in Kinase Assays

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Compound of Interest

Compound Name: *Endothal-disodium*

Cat. No.: *B2789328*

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Introduction

Endothal-disodium is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).^{[1][2][3][4]} In the context of kinase assays, **Endothal-disodium** is not used to directly measure kinase activity but rather as a critical reagent to prevent the dephosphorylation of kinase substrates by endogenous phosphatases that may be present in the reaction mixture. By inhibiting phosphatase activity, **Endothal-disodium** ensures that the measured phosphorylation is a true reflection of the kinase's activity.

These application notes provide recommended concentrations for using **Endothal-disodium** as a phosphatase inhibitor in kinase assays and a general protocol for its inclusion.

Data Presentation: Inhibitory Concentrations of Endothal

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Endothal against various protein phosphatases. This data is crucial for determining the optimal concentration for complete phosphatase inhibition in a kinase assay.

Protein Phosphatase	IC50 Concentration	Reference
Protein Phosphatase 2A (PP2A)	90 nM	[1]
Protein Phosphatase 1 (PP1)	5 μ M	[1]
Protein Phosphatase 5 (PP5)	3.64 μ M	[5]

Recommended Concentration for Kinase Assays:

Based on the IC50 values, a final concentration of 1-10 μ M **Endothal-disodium** is recommended for most kinase assays. This concentration range is sufficient to ensure potent inhibition of PP2A and significant inhibition of PP1 and PP5, thereby preserving the phosphorylated state of the kinase substrate.

Experimental Protocols

General Kinase Assay Protocol with Endothal-disodium

This protocol provides a general framework for a biochemical kinase assay using a recombinant kinase, a substrate, ATP, and **Endothal-disodium** as a phosphatase inhibitor. Specific conditions such as buffer composition, substrate concentration, and incubation time should be optimized for each specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- **Endothal-disodium** stock solution (e.g., 1 mM in water)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ATP stock solution (e.g., 10 mM)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ -³²P]ATP)

- Microplate (e.g., 96-well or 384-well)
- Plate reader or scintillation counter

Procedure:

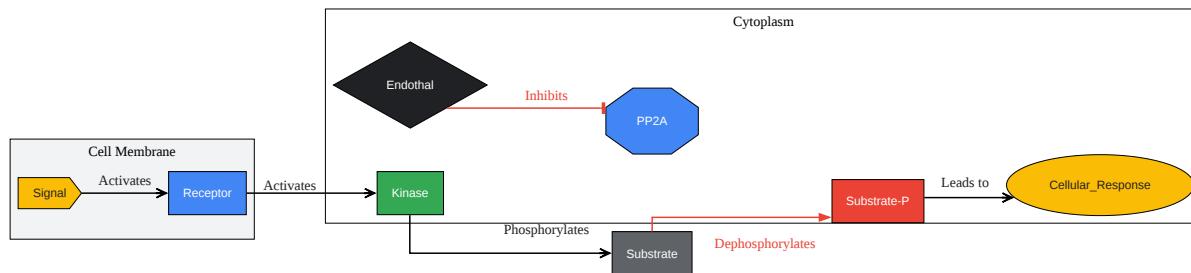
- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired final concentration of the kinase substrate, and **Endothal-disodium** at a final concentration of 1-10 μ M.
- Aliquot Kinase: Add the purified kinase to the reaction mix to achieve the desired final concentration. The optimal kinase concentration should be determined empirically.
- Dispense to Plate: Dispense the kinase reaction mix into the wells of the microplate.
- Initiate Reaction: Start the kinase reaction by adding ATP to each well to the desired final concentration (often near the K_m for the specific kinase).
- Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Stop Reaction (if necessary): For endpoint assays, stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg^{2+}). For continuous assays, this step is omitted.
- Detection: Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).
- Data Analysis: Measure the signal and calculate the kinase activity. For inhibitor screening, compare the activity in the presence of test compounds to a control reaction.

Mandatory Visualization

Signaling Pathway: Role of PP2A in Kinase-mediated Signaling

The following diagram illustrates a simplified signaling pathway where a kinase phosphorylates a substrate, and PP2A acts as a negative regulator by dephosphorylating the substrate.

Endothal inhibits PP2A, thus promoting the phosphorylated state of the substrate.

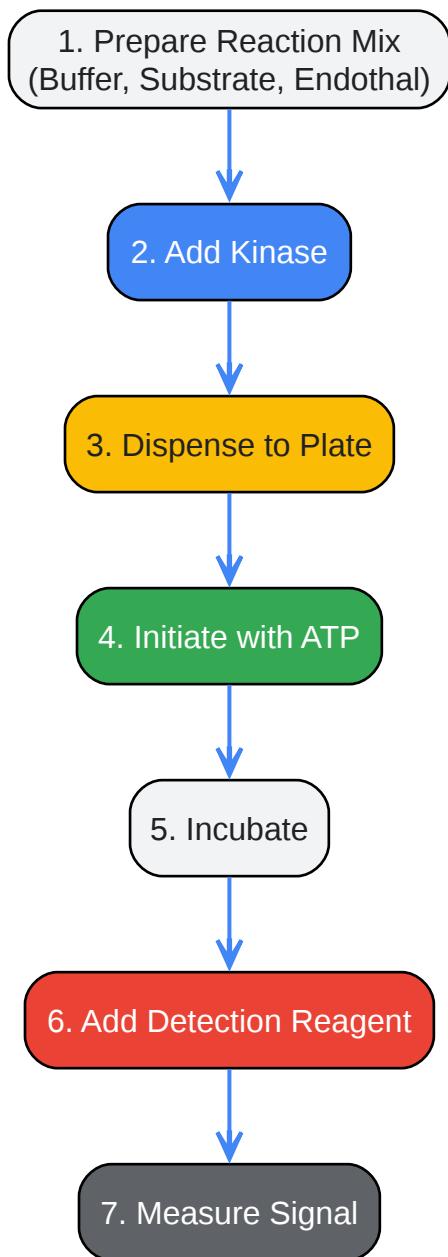


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Caption: Role of Endothal in a kinase signaling pathway.

Experimental Workflow: Kinase Assay with Endothal-disodium

This diagram outlines the key steps in performing a kinase assay that includes **Endothal-disodium** as a phosphatase inhibitor.



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Caption: Workflow for a kinase assay using Endothal.

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